
N,N,N',N',N'',N''-hexa(propan-2-yl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound characterized by its triazine core structure
Métodos De Preparación
The synthesis of N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the substitution reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazine derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may interfere with cellular signaling pathways that regulate cell growth and proliferation.
Comparación Con Compuestos Similares
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine can be compared with other triazine derivatives, such as:
Melamine: A simpler triazine compound used in the production of resins and plastics.
Cyanuric acid: Another triazine derivative with applications in water treatment and as a precursor for other chemicals.
Atrazine: A herbicide that belongs to the triazine class of compounds, used for weed control in agriculture.
The uniqueness of N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C21H42N6 |
|---|---|
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
2-N,2-N,4-N,4-N,6-N,6-N-hexa(propan-2-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H42N6/c1-13(2)25(14(3)4)19-22-20(26(15(5)6)16(7)8)24-21(23-19)27(17(9)10)18(11)12/h13-18H,1-12H3 |
Clave InChI |
YGGCMRQEGHDRMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=NC(=NC(=N1)N(C(C)C)C(C)C)N(C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13916237.png)
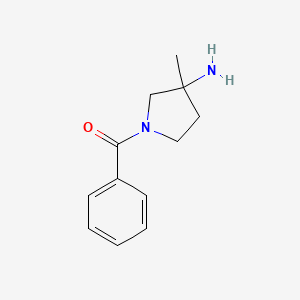
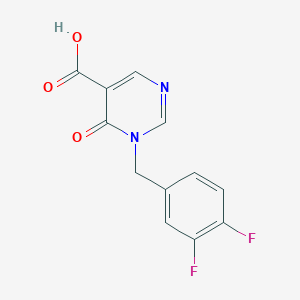
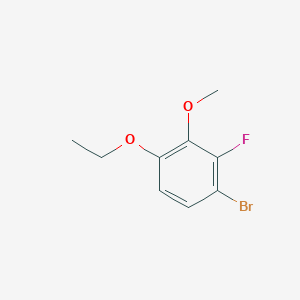
![3-[[(2E)-3-[4-(D-glucopyranosyloxy)-3-hydroxyphenyl]-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxy-(1S,3R,4R,5R)-Cyclohexanecarboxylic acid](/img/structure/B13916268.png)

![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13916278.png)
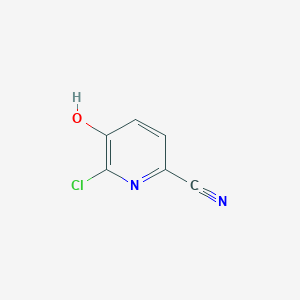
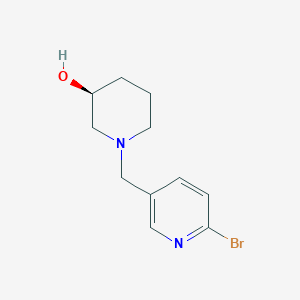
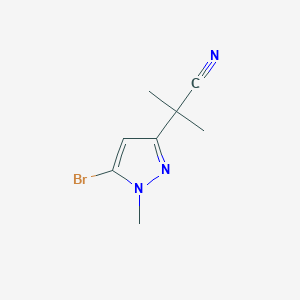
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)
![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)

![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
